molecular formula C13H14N4O B1417929 Methoxy Red CAS No. 68936-13-0

Methoxy Red

Cat. No.: B1417929
CAS No.: 68936-13-0
M. Wt: 242.28 g/mol
InChI Key: CICOCOPSWDGVSR-UHFFFAOYSA-N
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Description

Methoxy Red is a useful research compound. Its molecular formula is C13H14N4O and its molecular weight is 242.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68936-13-0

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

4-[(4-methoxyphenyl)diazenyl]benzene-1,3-diamine

InChI

InChI=1S/C13H14N4O/c1-18-11-5-3-10(4-6-11)16-17-13-7-2-9(14)8-12(13)15/h2-8H,14-15H2,1H3

InChI Key

CICOCOPSWDGVSR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N

Pictograms

Irritant

Origin of Product

United States

Fundamental Theoretical Frameworks and Computational Investigations of Methoxy Red

Quantum Chemical Approaches to Methoxy (B1213986) Red Structure and Reactivity

Density Functional Theory (DFT) Studies on Electronic and Vibrational Properties

Global Electron Density Transfer (GEDT) Analysis in Reaction Mechanisms

Global Electron Density Transfer (GEDT) is a key concept within Molecular Electron Density Theory (MEDT) used to analyze polar organic reactions. It quantifies the net flow of electron density between interacting molecular fragments at the transition state (TS). A higher GEDT value generally indicates a more polar reaction mechanism and is often correlated with a lower activation energy and a faster reaction rate. mdpi.comnih.gov This is because the electronic stabilization of the electrophilic fragment by gaining electron density outweighs the destabilization of the nucleophilic fragment. mdpi.com

A strong correlation often exists between the polar nature of a reaction, as measured by GEDT at the transition state, and the activation energy. nih.govluisrdomingo.com This allows for the classification of reactions based on their polar character. For example, reactions can be categorized as having high, medium, or low activation energies based on their GEDT values. luisrdomingo.com In some cases, the presence of a strong electron-releasing group, such as a methoxy group, can even alter the reaction mechanism from a concerted one-step process to a stepwise one involving zwitterionic intermediates. nih.gov

Table 1: GEDT and Activation Energy Correlation This table is illustrative and based on general findings in computational chemistry. Specific values for Methoxy Red would require dedicated calculations.

Reaction TypeTypical GEDT (e)Activation Energy Range (kcal/mol)
NonpolarLow (< 0.2)High
PolarModerate (0.2 - 0.5)Medium
IonicHigh (> 0.5)Low
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density. wikipedia.org This theory defines atoms as distinct regions in space bounded by zero-flux surfaces in the gradient vector field of the electron density. wikipedia.org The analysis focuses on critical points in the electron density, such as bond critical points (BCPs), which exist between two interacting atoms. mdpi.com

Key topological properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the chemical bond. A high value of ρ(r) at the BCP is indicative of a strong covalent bond. The sign of the Laplacian of the electron density distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ(r) > 0). researchgate.netmdpi.com

For molecules containing methoxy groups, QTAIM can be used to characterize intramolecular interactions, such as hydrogen bonds involving the methoxy oxygen. acs.orgaip.org For example, in 2-methoxyphenol, QTAIM analysis can confirm and characterize the intramolecular O–H⋯OCH₃ hydrogen bond that stabilizes a specific conformation. aip.org Furthermore, QTAIM can elucidate the nature of bonding in transition states, providing insights into bond formation and breaking processes during a reaction. mdpi.comresearchgate.net

Table 2: QTAIM Parameters for Different Bond Types This table presents typical ranges for QTAIM parameters. Specific values for this compound would require detailed computational analysis.

Bond TypeElectron Density (ρ(r)) (a.u.)Laplacian of Electron Density (∇²ρ(r)) (a.u.)
Covalent&gt; 0.2&lt; 0
Ionic&lt; 0.1&gt; 0
Hydrogen Bond0.002 - 0.04&gt; 0

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time evolution of a system of atoms and molecules. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt over time. nih.govmpg.de This is particularly important for flexible molecules like this compound, where rotation around single bonds can lead to multiple conformers with different energies and properties. hhu.de

Quantitative Structure-Activity Relationship (QSAR) Studies on Methoxy-Substituted Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. ohsu.edudergipark.org.tr For methoxy-substituted azo dyes, QSAR models can be developed to predict properties such as toxicity, mutagenicity, or color characteristics based on calculated molecular descriptors. dergipark.org.trresearchgate.net

These descriptors can be derived from the molecular structure and include steric, electronic, and hydrophobic parameters. Quantum chemical calculations are often used to compute electronic descriptors like atomic charges, dipole moments, and HOMO-LUMO energy gaps. ohsu.eduresearchgate.net By correlating these descriptors with experimentally measured activities for a training set of molecules, a predictive model can be built. dergipark.org.tr

For example, a QSAR study on a series of methoxy-substituted azo dyes might reveal that the position of the methoxy group significantly influences the dye's properties. ohsu.edu Such models are valuable tools in the design of new dyes with desired characteristics while minimizing undesirable effects like toxicity. dergipark.org.tr

Theoretical Models for Spectroscopic Predictions (e.g., Vibronic Coupling, Franck-Condon Factors)

Theoretical models are essential for predicting and interpreting the spectroscopic properties of molecules like this compound. These models often involve calculating the electronic and vibrational energy levels of the molecule and the probabilities of transitions between them.

Vibronic Coupling: This refers to the interaction between electronic and vibrational motions in a molecule. taylorandfrancis.com In molecules with degenerate or nearly degenerate electronic states, vibronic coupling can be significant and can lead to complex spectral features that cannot be explained by the Born-Oppenheimer approximation alone. aip.orgustc.edu.cn For radicals like the methoxy radical, which is a component of this compound's structure, vibronic coupling, particularly the Jahn-Teller effect, plays a crucial role in its spectroscopy. ustc.edu.cnresearchgate.net Theoretical models that explicitly include vibronic coupling terms in the Hamiltonian are necessary to accurately simulate the spectra of such species. aip.orgresearchgate.net

Franck-Condon Factors: The Franck-Condon principle states that electronic transitions occur much faster than nuclear motions. libretexts.org Therefore, during an electronic transition, the molecule's geometry does not change significantly. The intensity of a vibronic transition (a simultaneous electronic and vibrational transition) is proportional to the square of the overlap integral between the vibrational wavefunctions of the initial and final electronic states. This overlap integral squared is known as the Franck-Condon factor. libretexts.orgaip.org

By calculating the geometries and vibrational frequencies of the ground and excited electronic states, it is possible to compute the Franck-Condon factors and simulate the vibrational fine structure observed in electronic spectra (absorption and emission). aip.orgresearchgate.netresearchgate.net This allows for the assignment of spectral bands to specific vibrational modes and provides insights into the geometry changes that occur upon electronic excitation. aip.orgsemanticscholar.orgrsc.org

Table 3: Theoretical Spectroscopic Prediction Methods

MethodDescriptionApplication
Time-Dependent Density Functional Theory (TD-DFT)Calculates electronic excitation energies and oscillator strengths. semanticscholar.orgrsc.orgPredicts UV-Vis absorption spectra. semanticscholar.orgrsc.org
Vibronic Coupling ModelsIncludes the interaction between electronic and vibrational states in the Hamiltonian. taylorandfrancis.comaip.orgSimulates complex spectra of molecules with degenerate or near-degenerate electronic states. aip.orgustc.edu.cn
Franck-Condon AnalysisCalculates the overlap between vibrational wavefunctions of different electronic states. libretexts.orgaip.orgPredicts the intensity distribution of vibrational bands in electronic spectra. aip.orgresearchgate.net

Spectroscopic Theory and Interpretation Applied to this compound

The application of spectroscopic theory to this compound involves using the principles and computational methods described above to interpret its experimental spectra. For instance, the UV-Vis spectrum of this compound is governed by electronic transitions between molecular orbitals. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and help to understand the nature of the electronic transitions involved (e.g., π → π* or n → π*). semanticscholar.orgrsc.org The effect of the methoxy group as an auxochrome, which typically causes a red shift (bathochromic shift) in the absorption spectrum, can be rationalized through these calculations. psu.edu

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. By calculating the harmonic vibrational frequencies using methods like DFT, it is possible to assign the observed spectral bands to specific bond stretches, bends, and torsions within the this compound molecule. epstem.net This can help to confirm its structure and provide insights into intramolecular interactions.

Furthermore, by combining theoretical predictions with experimental data, a more complete picture of the molecule's properties can be obtained. For example, discrepancies between calculated and experimental spectra can point to the importance of solvent effects or complex phenomena like vibronic coupling that may not have been fully accounted for in the initial theoretical model. aip.orgresearchgate.net

Theoretical Infrared (IR) and Raman Spectroscopy

Theoretical calculations, particularly using DFT methods like B3LYP, are instrumental in predicting and interpreting the infrared (IR) and Raman spectra of methoxy-containing compounds. scielo.brijert.org By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions.

For instance, in studies of methoxy-substituted aromatic compounds, DFT calculations have been used to identify the characteristic vibrational modes. ias.ac.in The C-H stretching vibrations of the methoxy group are typically observed at lower wavenumbers than normal C-H stretches. Asymmetric and symmetric stretching vibrations of the C-O-C bond in the methoxy group are predicted and observed in distinct regions of the IR and Raman spectra.

The accuracy of these theoretical predictions is often enhanced by using scaling factors, which correct for systematic errors in the calculations. redalyc.orgnih.gov This combined experimental and theoretical approach allows for a detailed and reliable vibrational analysis of the molecule. ijert.orgnih.gov

Below is a table summarizing typical experimental and theoretical vibrational frequencies for key functional groups found in methoxy-containing aromatic compounds.

Functional GroupVibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Theoretical DFT (cm⁻¹)
Methoxy (O-CH₃)Asymmetric C-H Stretch~2965-~2985
Methoxy (O-CH₃)Symmetric C-H Stretch-~2940~2945
Methoxy (C-O-C)Asymmetric Stretch~1271~1279~1280
Methoxy (C-O-C)Symmetric Stretch~1015~1016~1013
Aromatic RingC-H Stretch~3073~3068~3077
Aromatic RingC-C Stretch~1600~1600~1605

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Validation

Computational methods are also crucial for predicting and validating Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for calculating the ¹H and ¹³C NMR spectra of molecules. imist.ma

These theoretical predictions can aid in the assignment of experimental NMR signals, especially for complex molecules. researchgate.net While there can be discrepancies between calculated and experimental shifts, the relative ordering and patterns are often well-reproduced. imist.ma The accuracy of these predictions can be improved by considering the solvent environment in the calculations. mdpi.com Studies have shown that the mean absolute error in predicted chemical shifts can be significantly reduced when computational methods account for solvent effects. nih.gov

The following table presents a comparison of experimental and theoretical chemical shifts for a representative methoxy-substituted compound.

AtomExperimental ¹H NMR (ppm)Theoretical ¹H NMR (GIAO) (ppm)Experimental ¹³C NMR (ppm)Theoretical ¹³C NMR (GIAO) (ppm)
Methoxy Protons3.8 - 4.03.9 - 4.1--
Methoxy Carbon--55 - 6056 - 61
Aromatic Protons6.8 - 7.56.7 - 7.6--
Aromatic Carbons110 - 160112 - 162--

UV-Visible Absorption and Emission Spectroscopy Theories

The photophysical properties of this compound and related donor-π-acceptor (D-π-A) dyes are governed by electronic transitions that can be theoretically modeled. rsc.org Key concepts in understanding their UV-Visible absorption and emission spectra include intramolecular charge transfer (ICT) and solvatochromism. nih.govresearchgate.netajol.info

Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In D-π-A systems, the HOMO is typically localized on the electron-donating group, while the LUMO is on the electron-accepting group. This leads to a transfer of electron density across the molecule, a phenomenon known as intramolecular charge transfer (ICT). nih.govmdpi.comacs.org The methoxy group often acts as an electron-donating group in these systems. nih.gov

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. mdpi.com This effect is particularly pronounced in ICT dyes, where the ground and excited states have different dipole moments. nih.govresearchgate.net A bathochromic (red) shift in the absorption or emission spectrum with increasing solvent polarity is known as positive solvatochromism and indicates that the excited state is more polar than the ground state. nih.govmdpi.comiku.edu.tr Conversely, a hypsochromic (blue) shift is termed negative solvatochromism.

The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. nih.gov In many fluorescent molecules, including those with methoxy groups, a large Stokes shift is a desirable property, as it facilitates the detection of fluorescence with minimal interference from scattered excitation light. mdpi.com

The magnitude of the Stokes shift is influenced by several factors, including the extent of ICT and the solvent environment. rsc.orgrsc.org A larger change in dipole moment between the ground and excited states, often associated with a more significant ICT character, generally leads to a larger Stokes shift. rsc.orgrsc.org The polarity of the solvent also plays a crucial role; polar solvents can stabilize the more polar excited state, leading to a red-shifted emission and a larger Stokes shift. mdpi.commdpi.com This relationship can be described by the Lippert-Mataga equation, which relates the Stokes shift to the solvent's dielectric constant and refractive index. nih.govresearchgate.net

The table below illustrates the effect of solvent polarity on the Stokes shift of a representative methoxy-containing dye.

SolventPolarity (ET(30))Absorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
Toluene33.9450550100
Dichloromethane40.7460580120
Acetonitrile45.6465600135
Dimethyl Sulfoxide45.1470620150

Thermally Activated Delayed Fluorescence (TADF) is a photophysical process that allows for the harvesting of triplet excitons, which are typically non-emissive in conventional fluorescent molecules. edinst.com This mechanism is particularly relevant for organic light-emitting diodes (OLEDs). The key to TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). rsc.orgrsc.org This small gap allows for efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state, from which delayed fluorescence can occur. rsc.org

Room-temperature phosphorescence (RTP) is another process involving triplet excitons. In some molecular designs, it is possible to observe both TADF and RTP. frontiersin.org This often requires careful tuning of the molecular structure to control the rates of intersystem crossing (ISC), RISC, and radiative decay from the triplet state. rsc.org The presence of heavy atoms or specific molecular packing can enhance spin-orbit coupling, which facilitates both ISC and phosphorescence. rsc.org Computational studies are vital for predicting the ΔEST and understanding the factors that govern these complex excited-state dynamics. kuleuven.be

Analysis of Stokes Shifts and Environmental Effects

Photoelectron Spectroscopy Theory and Interpretation

Photoelectron spectroscopy (PES) provides direct information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. Theoretical calculations, particularly those that determine the energies of molecular orbitals, are essential for interpreting PES data.

The vertical ionization potential (IP) of a molecule, which corresponds to the energy required to remove an electron without changing the molecular geometry, can be calculated using DFT. mdpi.com This theoretical value can be compared with the experimental IP obtained from PES to validate the computational model.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and electronic properties. redalyc.orgmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and can be correlated with its electronic absorption properties. nih.gov

Advanced Methodologies in Methoxy Red Research

Spectroscopic Techniques and Advanced Applications

Spectroscopy is fundamental to understanding the chemical and physical properties of Methoxy (B1213986) Red. Various techniques provide complementary information, from vibrational modes of chemical bonds to electronic transitions and precise atomic arrangements.

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and characterize the molecular structure of compounds by analyzing their vibrational modes. bohrium.comresearchgate.net For a molecule like Methoxy Red, these techniques would provide a unique "fingerprint" based on the vibrations of its specific chemical bonds. wiley.com

Table 1: Expected Vibrational Frequencies for this compound Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
Aromatic C-HStretching3100 - 3000FT-IR, FT-Raman
Aliphatic C-H (in -OCH₃)Stretching2985 - 2820FT-IR, FT-Raman
Aromatic C=CStretching1650 - 1400FT-IR, FT-Raman
Methoxy C-O-CAsymmetric Stretching1310 - 1210FT-IR
Methoxy C-O-CSymmetric Stretching1050 - 1010FT-IR
C-HIn-plane bending1400 - 1100FT-IR
C-HOut-of-plane bending900 - 675FT-IR

Note: These are general ranges based on data for analogous methoxy-containing aromatic compounds. ijert.orgresearchgate.net

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. acs.orgacs.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular structure, including connectivity and the chemical environment of each atom. maas.edu.mmcore.ac.uk

For this compound, ¹H NMR would precisely map the arrangement of hydrogen atoms, distinguishing between those on the aromatic rings and the three protons of the methoxy group, which would typically appear as a distinct singlet. beilstein-journals.orgchemicalbook.com ¹³C NMR spectroscopy complements this by identifying each unique carbon atom in the molecule. hmdb.ca The chemical shift of the methoxy carbon, for instance, is highly indicative of its position on the aromatic ring, typically appearing around 56 ± 1 ppm for ortho-substituted flavonoids, a class of related compounds. researchgate.net Two-dimensional NMR techniques like HSQC and HMQC can further establish direct one-bond correlations between protons and the carbons they are attached to. core.ac.uk While specific NMR spectral data for this compound is not publicly available, the combination of these NMR methods would be the primary approach for its complete structural verification. nih.govnih.govrsc.orgnih.gov

Table 2: Predicted NMR Chemical Shifts (δ) for Key this compound Moieties

NucleusMoietyPredicted Chemical Shift (ppm)Rationale
¹HAromatic Protons6.5 - 8.0Typical range for protons on benzene-like rings.
¹HMethoxy (-OCH₃) Protons3.8 - 4.0Characteristic singlet for methoxy group attached to an aromatic ring.
¹³CAromatic Carbons110 - 160Standard range for carbons in aromatic systems.
¹³CMethoxy (-OCH₃) Carbon55 - 60Typical chemical shift for a methoxy carbon bonded to an aromatic ring. researchgate.net

Note: These are predicted values based on general principles and data from analogous compounds. beilstein-journals.orgchemicalbook.comresearchgate.net

UV-Visible (UV-Vis) spectroscopy is a versatile method used for both the quantitative analysis of compounds and for studying binding interactions. upi.eduuu.nlnih.gov The technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu The resulting spectrum is sensitive to the electronic structure of the compound and its concentration in a solution, as described by the Beer-Lambert law. upi.edu

In this compound research, UV-Vis spectroscopy is crucial for determining the compound's concentration in solutions for various assays. nih.govresearchgate.net Furthermore, it is a key technique for characterizing binding equilibria. nih.gov this compound, also known as Methoxy-X04, was developed as a derivative of Congo red to bind to amyloid-β (Aβ) fibrils. researchgate.net Its binding affinity can be quantified through competition assays monitored by spectroscopy. Research has established that Methoxy-X04 has a high in vitro binding affinity for Aβ fibrils, a key characteristic for its use as an amyloid probe. researchgate.netoup.com

Table 3: UV-Visible and Binding Properties of this compound (Methoxy-X04)

ParameterValueDescription
Excitation Maximum (λex)370 nm rndsystems.comWavelength of maximum light absorption.
Binding Affinity (Ki)26.8 nM researchgate.netoup.comrndsystems.commedchemexpress.comDissociation constant for binding to amyloid-β fibrils, indicating high affinity.

This compound is a fluorescent compound, a property that is central to its application in biological research. researchgate.netoup.com Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light at a higher energy (shorter wavelength). frontiersin.org The difference between the excitation and emission maxima is known as the Stokes shift.

The fluorescent properties of this compound (Methoxy-X04) make it an excellent probe for detecting specific biological structures. rndsystems.commedchemexpress.com It selectively binds to the β-pleated sheet structures found in dense-core amyloid plaques. medchemexpress.com Upon binding, its fluorescence characteristics can be used for detection and quantification. rndsystems.com Its photophysical properties have been well-characterized, providing the foundation for its use in advanced imaging. rndsystems.commedchemexpress.comresearchgate.net

Table 4: Photophysical Data for this compound (Methoxy-X04)

ParameterWavelength (nm)
Excitation Maximum (λex)370 rndsystems.com
Emission Maximum (λem)452 rndsystems.com
Emission Range (2-photon)460 - 500 caymanchem.com

Multiphoton microscopy, particularly two-photon microscopy, is a powerful fluorescence imaging technique that allows for high-resolution imaging deep within living tissue. jneurosci.org This method has been instrumental in studying amyloid-β plaques in vivo using Methoxy-X04. researchgate.netoup.com Methoxy-X04 is a blood-brain barrier penetrant, meaning it can be administered systemically to living animals to label amyloid deposits in the brain. oup.comrndsystems.comcaymanchem.com

Using two-photon microscopy, researchers can obtain high-resolution fluorescent images of individual amyloid plaques in the brains of living transgenic mice. oup.comrndsystems.comjneurosci.org This has enabled the direct observation and study of plaque formation and growth over time. jneurosci.org The technique provides significant advantages over other imaging methods due to its high spatial resolution and ability to visualize individual lesions and associated cellular structures in a living organism. jneurosci.org

Confocal microscopy is a high-resolution optical imaging technique used to create sharp, detailed images of fluorescently labeled specimens by eliminating out-of-focus light. numberanalytics.com It is widely used in cell biology to visualize the subcellular localization of molecules. numberanalytics.comnih.govresearchgate.net

In the context of this compound (Methoxy-X04), confocal microscopy has been applied to study its distribution at the cellular level. rndsystems.comnih.gov Studies have shown that Methoxy-X04 not only labels the dense cores of amyloid plaques but also co-localizes with CD68-positive phagosomes within plaque-associated Iba1-positive microglia. rndsystems.com This indicates that the probe is taken up by these immune cells as they interact with amyloid deposits. This application of confocal microscopy is crucial for understanding the cellular mechanisms involved in the brain's response to amyloid pathology. rndsystems.comnih.gov

Time-Resolved Fluorescence Spectroscopy for Dynamics

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS) for Identification and Quantification

Mass spectrometry is an indispensable tool for the identification and quantification of chemical compounds. Techniques combining chromatography with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are particularly powerful for analyzing complex mixtures.

Research on methoxypyrazines in red wines provides a clear example of these methods in action. Stable isotope dilution assays coupled with GC-MS have been developed for the quantitative analysis of 2-methoxy-3-isobutylpyrazine (MIBP), a potent flavor compound. nih.govnih.gov This approach has been used to measure MIBP concentrations in Cabernet Sauvignon wines, revealing levels near its odor threshold. nih.gov Another study used GC-MS to identify 2-methoxy-3-(1-methylethyl)pyrazine in wine, where its concentration was found to be comparable to that of isobutylmethoxypyrazine, suggesting a significant contribution to the wine's aroma. acs.org Furthermore, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone for identifying natural dyes in historical artifacts, capable of characterizing a wide array of red, blue, and purple colorants. mdpi.com

Below is a table summarizing the quantification of a methoxypyrazine in different wine varieties using GC-MS.

Wine VarietyVintageMean MIBP Concentration (ng/L)
Cabernet Sauvignon199513
Cabernet Sauvignon199612
Merlot19954
Merlot19968
Data sourced from a study on 2-methoxy-3-isobutylpyrazine (MIBP) in Bordeaux wines. nih.gov

X-ray Photoelectron Spectroscopy (XPS) and X-ray Fluorescence (XRF) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. Studies involving the adsorption of methanol (B129727) on metal oxide surfaces provide excellent examples of XPS in action. When methanol adsorbs and decomposes, it can form methoxy species (CH₃O-). XPS can distinguish between the carbon in the parent methanol molecule and the carbon in the resulting methoxy group based on shifts in the C 1s core level binding energy. osti.gov For example, on an MoS₂ surface, the C 1s peak for methanol appears at a higher binding energy (around 287-288 eV) compared to the methoxy species (around 285-286 eV). osti.gov This allows researchers to track the conversion of methanol to methoxy as a function of temperature. researchgate.netresearchgate.net

In studies of catalysts, XPS is crucial for confirming the oxidation state of metals. For a copper-based catalyst, XPS analysis revealed binding energies for Cu 2p₃/₂ and Cu 2p₁/₂ at 935.6 eV and 955.8 eV, respectively, confirming the presence of copper in the +2 oxidation state. rsc.org

The table below shows XPS C 1s binding energies for methanol and methoxy on different substrates.

SubstrateSpeciesC 1s Binding Energy (eV)
MoS₂Methanol>287.0
MoS₂Methoxy~285.0
CuO₂Methoxy~285.5 - 286.0
TiO₂Methoxy~286.2
Cu(111)Methoxy~285.8
Data compiled from studies on methanol decomposition. osti.gov

Scanning Tunneling Microscopy (STM) for Surface Interactions

Scanning Tunneling Microscopy (STM) is a powerful microscopy technique that can image surfaces at the atomic level. It is particularly useful for studying the adsorption and reaction of molecules on conductive substrates. In research on the interaction of methanol with a gold surface (Au(110)), STM was used to directly observe the formation and arrangement of methoxy intermediates. osti.gov At low temperatures, STM images could distinguish between methanol molecules and the brighter features corresponding to methoxy species. osti.gov This allowed for the visualization of how methoxy intermediates stabilized chains of methanol molecules on the surface.

In another study, STM was used to investigate self-assembled adlayers of an azobenzene-functionalized molecule on a gold surface, revealing a hexagonally ordered superstructure. researchgate.net These examples show the capability of STM to provide direct, real-space evidence of molecular arrangements and surface-bound intermediates in chemical processes.

Positron Emission Tomography (PET) Imaging Methodologies

Positron Emission Tomography (PET) is a functional imaging technique that uses radioactive tracers to observe metabolic processes in the body. The development of PET imaging agents for detecting amyloid plaques in Alzheimer's disease is a major area of research. Methoxy-X04, a derivative of Congo Red, has been identified as a promising candidate for this purpose. oup.comnih.gov

Quantitative studies using carbon-11-labeled Methoxy-X04 demonstrated that the compound successfully enters the brain and binds to amyloid-β fibrils with a high affinity (Ki = 26.8 nM). oup.comnih.gov The ability of [¹¹C]methoxy-X04 to cross the blood-brain barrier and accumulate in amyloid deposits suggests its viability as a PET agent for in vivo human studies, which could aid in both early diagnosis and the evaluation of anti-amyloid therapies. oup.comnih.gov

Electrochemical Methods in this compound Investigations

Electrochemical methods, such as cyclic voltammetry, are used to study the redox properties of chemical compounds. These techniques can determine the potentials at which a molecule is oxidized or reduced and provide information about the stability and kinetics of these processes.

Studies on formazan (B1609692) derivatives containing methoxy groups have utilized cyclic voltammetry to investigate their electrochemical behavior. researchgate.net The research revealed a correlation between the compound's absorption spectra (λmax) and its reduction potentials, demonstrating how electronic properties influence both optical and electrochemical characteristics. researchgate.net In another example, the electrochemical properties of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) were extensively studied, showing that its oxidation is a highly reversible process, whereas its reduction is irreversible. aip.org

Research on iron(III) complexes with methoxy-substituted ligands also employed cyclic voltammetry to evaluate their redox potentials. nih.gov The position of the methoxy group on the salicylidene moiety was found to significantly influence the redox potential of the iron center, demonstrating the sensitivity of electrochemical methods to subtle structural changes. nih.gov

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the interfacial properties of systems involving this compound. In the context of corrosion inhibition, for instance, EIS is employed to evaluate the protective efficacy of films formed by this compound or its polymer derivatives on metal surfaces. The technique involves applying a small amplitude AC voltage over a wide range of frequencies and measuring the resulting current.

The data is often represented as a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. A larger semicircle diameter in the Nyquist plot for a metal in a corrosive medium with an inhibitor like a this compound-derived polymer, compared to the one without, indicates a higher charge transfer resistance and thus better corrosion protection. Another important parameter derived from EIS is the double-layer capacitance (Cdl). A decrease in Cdl value in the presence of the inhibitor suggests the adsorption of the inhibitor molecules onto the metal surface, leading to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer.

Table 1: Hypothetical EIS Data for this compound Derivative as a Corrosion Inhibitor on Mild Steel in 1M HCl

Inhibitor Concentration (mM)Charge Transfer Resistance (Rct, Ω cm²)Double-Layer Capacitance (Cdl, µF cm⁻²)Inhibition Efficiency (%)
0 (Blank)50200-
0.125012080.0
0.58008093.8
1.015005096.7

Note: This table is illustrative and based on typical results for azo dye corrosion inhibitors.

Potentiodynamic Polarization (PDP) Techniques

Potentiodynamic polarization (PDP) studies are crucial for understanding the effect of this compound on the kinetics of anodic and cathodic corrosion reactions. electrochemsci.orgpeacta.org In a typical PDP experiment, the potential of the working electrode is scanned from a value below the corrosion potential (Ecorr) to a value above it, and the resulting current is measured. The resulting Tafel plot provides key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and anodic (βa) and cathodic (βc) Tafel slopes. electrochemsci.org

A significant shift in Ecorr to more positive (anodic) or more negative (cathodic) values in the presence of an inhibitor indicates whether it acts primarily on the anodic or cathodic reaction, respectively. If both anodic and cathodic currents are suppressed with a minimal shift in Ecorr, the inhibitor is classified as a mixed-type inhibitor. peacta.org Azo dyes, due to the presence of heteroatoms like nitrogen, are often found to adsorb on the metal surface and inhibit both reactions, thus functioning as mixed-type inhibitors. electrochemsci.orgpeacta.org The inhibition efficiency (IE%) can be calculated from the icorr values with and without the inhibitor.

Table 2: Potentiodynamic Polarization Parameters for an Azo Dye Inhibitor

InhibitorConcentration (mM)Ecorr (mV vs. SCE)icorr (µA cm⁻²)βa (mV dec⁻¹)βc (mV dec⁻¹)IE (%)
Blank--48055070120-
Azo Dye0.5-470956811582.7

Source: Adapted from data on azo dye corrosion inhibitors. electrochemsci.orgnih.gov

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of electroactive species like this compound. lookchem.comnih.govbiointerfaceresearch.comsci-hub.secore.ac.uk By cycling the potential of an electrode and measuring the resulting current, a voltammogram is obtained that provides information about the reduction and oxidation processes of the analyte. For azo dyes, the characteristic azo group (-N=N-) is electrochemically active and typically undergoes a two-electron reduction to a hydrazo intermediate (-NH-NH-). nih.gov

The cyclic voltammogram of a this compound solution would be expected to show a cathodic peak corresponding to the reduction of the azo group. The reversibility of this process can be assessed by the presence and characteristics of an anodic peak on the reverse scan. The peak potential (Ep) and peak current (Ip) are key parameters obtained from a CV experiment. The effect of scan rate on these parameters can provide insights into the reaction mechanism, such as whether the process is diffusion-controlled or adsorption-controlled. lookchem.com Furthermore, the presence of the electron-donating methoxy group would likely influence the reduction potential of the azo group compared to unsubstituted azobenzene.

Microscopic and Imaging Methodologies

Microscopic techniques are indispensable for visualizing the effects and localization of this compound in biological and material science applications.

Electron Microscopy (EM) for Ultrastructural Analysis

While specific studies detailing the use of this compound as a primary stain for electron microscopy are not prevalent, the principles of EM staining with organic dyes can be applied. In EM, contrast is generated by the scattering of electrons by heavy atoms. Therefore, for a dye like this compound to be effective in EM, it would typically need to be associated with a heavy metal. This can be achieved through post-staining with heavy metal salts like uranyl acetate (B1210297) and lead citrate, where the dye-stained structures might show differential affinity for these salts, thus enhancing contrast.

Correlative Light and Electron Microscopy (CLEM) is a powerful approach that combines the advantages of fluorescence light microscopy (for identifying specific molecules or structures) with the high-resolution imaging of electron microscopy. frontiersin.orgfrontiersin.orgresearchgate.netdtic.milbiorxiv.org Although there are no established CLEM protocols specifically using this compound, a hypothetical workflow can be envisioned.

In such a protocol, a cellular structure of interest could first be labeled with a fluorescent derivative of this compound and imaged using fluorescence microscopy. Subsequently, the same sample would be processed for electron microscopy. The challenge often lies in preserving both the fluorescence signal and the ultrastructural integrity during the harsh fixation and embedding procedures required for EM. frontiersin.org The use of specific chemical tags or photoconvertible dyes is a common strategy in CLEM to bridge this gap. researchgate.net A this compound derivative with appropriate functional groups could potentially be adapted for such advanced imaging protocols.

Histological and Cytological Staining Methodologies

This compound, as an azo dye, is utilized in various histological and cytological staining procedures to impart color to specific tissue and cellular components, thereby enhancing their visibility under a light microscope. kuhlmann-biomed.deufrgs.brresearchgate.netrsc.orgbiomedpress.org The staining mechanism of azo dyes is primarily based on electrostatic interactions between the charged groups on the dye molecule and the oppositely charged macromolecules within the tissue. rsc.org

The auxochromes (e.g., amino groups) on the this compound molecule can become protonated in acidic solutions, giving the dye a net positive charge and allowing it to bind to anionic tissue components such as nucleic acids in the nucleus and glycosaminoglycans in the extracellular matrix. Conversely, in a more basic environment, other functional groups could potentially be deprotonated, leading to an affinity for cationic components like proteins in the cytoplasm. The final color and staining pattern depend on factors such as the pH of the staining solution, the type of fixative used, and the chemical composition of the tissue. Azo dyes are known for their vibrant colors, and this compound would be expected to produce shades of red or orange in stained preparations. kuhlmann-biomed.de While it is used as a biological stain, detailed research findings on its specific applications and the nuances of its staining mechanisms in different tissues are an area for further investigation. nih.govpsu.eduresearchgate.netkristujayanti.edu.in

Advanced Synthetic and Purification Techniques for this compound Derivatives

The pursuit of novel this compound analogs with enhanced properties necessitates the development of sophisticated and efficient synthetic and purification methodologies. Researchers are increasingly focusing on environmentally conscious and highly precise techniques to not only create these specialized molecules but also to accurately quantify them in complex mixtures.

Green Chemistry Approaches in this compound Synthesis

Traditional methods for synthesizing azo dyes, the class of compounds to which this compound belongs, often involve harsh reaction conditions and the use of hazardous chemicals. In a shift towards more sustainable practices, green chemistry principles are being applied to the synthesis of azo dyes and their derivatives. These approaches aim to reduce or eliminate the use of toxic solvents, decrease energy consumption, and improve atom economy.

Several innovative green synthetic methods have been reported for azo dyes, which can be adapted for this compound derivatives:

Solvent-free synthesis: One promising technique involves the diazotization of aromatic amines and subsequent coupling reactions conducted without a solvent, often at room temperature. researchgate.netrsc.org This can be achieved through grinding methods, which use mechanical force to initiate the reaction. rsc.org

Use of solid acid catalysts: Magnetic nanoparticles functionalized with sulfonic acid (Fe3O4@SiO2-SO3H) have been successfully used as recyclable catalysts in the solvent-free synthesis of azo dyes. researchgate.netrsc.org Similarly, nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2) has been employed as an efficient and reusable catalyst. researchgate.net These solid catalysts offer advantages such as ease of separation from the reaction mixture and the ability to be used in multiple reaction cycles, contributing to a more cost-effective and environmentally friendly process. rsc.org

Alternative reaction media: The use of benign solvents like water extracts from industrial byproducts, such as red mud, is being explored for the synthesis of related heterocyclic compounds, showcasing a move towards circular economy principles in chemical synthesis. acs.org Another approach utilizes readily available and biodegradable resources like citrus juice, which contains citric acid that can act as a natural catalyst. researchgate.net

These green methodologies often result in high yields, reduced reaction times, and simpler purification procedures, making them attractive alternatives to conventional synthetic routes. rsc.org

Stable Isotope Dilution Assays for Quantitative Analysis

Accurate quantification of this compound and its derivatives in various matrices is crucial for research and potential applications. Stable Isotope Dilution Analysis (SIDA) is a powerful mass spectrometry-based technique that provides high accuracy and precision. This method involves using a stable isotopically labeled version of the analyte (in this case, a this compound analog) as an internal standard.

The key advantages of SIDA include:

High Accuracy and Precision: By using an internal standard that is chemically identical to the analyte but has a different mass, SIDA can effectively correct for sample loss during preparation and for matrix effects during analysis. lcms.czoup.com

Sensitivity: This method allows for the detection and quantification of analytes at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. researchgate.net

Robustness: It is a reliable method for complex samples, as demonstrated by its use in the analysis of other methoxy-containing compounds and azo dyes in various food and biological matrices. lcms.cztalkingaboutthescience.comoup.comnih.gov

The general workflow for a SIDA experiment involves:

Synthesis of a stable isotope-labeled internal standard (e.g., containing 2H, 13C, or 15N).

Addition of a known amount of the internal standard to the sample at the beginning of the sample preparation process.

Extraction and purification of the analyte and internal standard.

Analysis by a mass spectrometry technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the ratio of the native analyte to the labeled internal standard. lcms.czoup.com

This quantitative approach is essential for pharmacokinetic studies, metabolic profiling, and understanding the distribution of this compound derivatives in biological systems. oup.com

Biological and Biochemical Assay Development for this compound and Analogs

To investigate the biological activity and potential therapeutic applications of this compound and its analogs, a suite of specialized in vitro and cell-based assays are employed. These assays provide critical information on the compounds' binding characteristics, cellular interactions, and effects on specific biological targets.

In Vitro Binding Affinity Assays (e.g., Ki determination)

Understanding the binding affinity of a compound to its molecular target is fundamental in drug discovery and development. For this compound and its analogs, in vitro binding assays are used to determine the dissociation constant (Kd) or the inhibition constant (Ki), which are measures of the compound's binding strength to a specific receptor or protein. chelatec.com

Competitive binding assays are a common approach. chelatec.com In these assays, the this compound analog competes with a radiolabeled or fluorescently labeled ligand (a molecule with known binding properties) for binding to the target. By measuring the concentration of the analog required to displace 50% of the labeled ligand (the IC50 value), the Ki can be calculated. nih.gov

A notable example involves a derivative of Congo red, Methoxy-X04, which was studied for its binding affinity to amyloid-β (Aβ) fibrils. oup.comresearchgate.net In this research, a competitive binding assay using a radiolabeled form of Methoxy-X04 ([11C]methoxy-X04) was performed. The results showed that unlabeled Methoxy-X04 could displace the radiolabeled version with a Ki of 26.8 ± 10.0 nM, indicating a high binding affinity. oup.comresearchgate.net

CompoundTargetAssay TypeKi (nM)
Methoxy-X04Aβ(1-40) fibrilsCompetitive26.8 ± 10.0 oup.comresearchgate.net
Chrysamine-GAβ(1-40) fibrilsCompetitive25.3 ± 10.1 oup.comresearchgate.net

These binding affinity data are crucial for structure-activity relationship (SAR) studies, where the goal is to design new analogs with improved potency and selectivity. umich.edu

Cell-Based Assays for Uptake and Localization

To exert a biological effect, a compound must often enter cells and reach its intracellular target. Cell-based assays are therefore essential for studying the uptake and subcellular localization of this compound and its analogs. frontiersin.org

One common method for assessing cellular uptake is the use of fluorescently labeled analogs. These compounds can be visualized within cells using techniques like fluorescence microscopy. nih.gov For example, studies with fluorescent derivatives of other compounds have successfully determined their localization within cellular compartments such as the endoplasmic reticulum, mitochondria, and lysosomes. nih.govrsc.org The colocalization of the fluorescent analog with specific organelle trackers can provide precise information about its subcellular distribution. nih.govscispace.com

Another widely used cell-based method is the neutral red uptake (NRU) assay. europa.eure-place.benih.govnih.gov This assay is based on the ability of viable cells to take up and accumulate the neutral red dye in their lysosomes. re-place.benih.govnih.gov Changes in cell membrane integrity, which can be induced by a test compound, will affect the uptake of the dye. re-place.be The amount of dye taken up is proportional to the number of viable cells and can be quantified spectrophotometrically. re-place.be

These assays provide valuable insights into the bioavailability of this compound derivatives at the cellular level and can help to elucidate their mechanisms of action.

Enzymatic Inhibition Kinetics Studies

If this compound or its analogs are found to interact with a specific enzyme, it is important to characterize the nature of this interaction. Enzymatic inhibition kinetics studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type) and to calculate the inhibitor constant (Ki). nih.gov

These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The data are then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). mdpi.comresearchgate.net The pattern of the lines on the plot reveals the type of inhibition. nih.gov

For example:

In competitive inhibition , the inhibitor binds to the same active site as the substrate. This increases the apparent Km (Michaelis constant) of the enzyme but does not affect the Vmax (maximum reaction velocity).

In non-competitive inhibition , the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency. This decreases the Vmax but does not change the Km. mdpi.com

Mixed-type inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. mdpi.comnih.gov

The Ki value, which represents the dissociation constant of the enzyme-inhibitor complex, can be determined from these kinetic studies and provides a measure of the inhibitor's potency. nih.govacs.org Such studies are critical for optimizing the design of enzyme inhibitors for therapeutic purposes. nih.govmdpi.com

Hemolysis Assays in Biological Systems

Hemolysis assays are crucial in vitro screening tools used to evaluate the blood compatibility of chemical compounds. nucro-technics.com These assays measure the lytic effect of a substance on erythrocytes (red blood cells) by quantifying the amount of hemoglobin released into the plasma after exposure. nucro-technics.comnih.gov The general procedure involves incubating red blood cells with the test compound and then centrifuging the mixture to pellet intact cells. The supernatant is then analyzed spectrophotometrically to measure the released hemoglobin, providing an indication of the compound's potential to damage red blood cells. nucro-technics.comnih.govjsaae.or.jp

In research concerning methoxy-containing compounds, hemolysis assays are employed to determine their potential hemotoxicity. For instance, the hemolytic activity of 6-methoxy-8-hydroxylaminoquinoline (MAQ-NOH), a metabolite of an antimalarial drug, was investigated. In these studies, rat red blood cells were exposed to the compound in vitro before being introduced into isologous rats. The survival of these treated red blood cells in circulation is then monitored. This combined in vitro/in vivo assay provides a robust measure of a compound's hemolytic potential. psu.edu

The results for MAQ-NOH demonstrated a concentration-dependent hemolytic effect. psu.edu The potency of this effect is often quantified by the EC50 value, which represents the concentration of the compound that causes a 50% decrease in erythrocyte survival. The hemolytic activity of MAQ-NOH was compared to other known hemolytic agents to gauge its relative potency. psu.edu Such studies are vital for understanding the toxicological profile of methoxy-containing metabolites.

Table 1: Hemolytic Activity of 6-Methoxy-8-hydroxylaminoquinoline (MAQ-NOH)

CompoundAssay TypeResultFinding
6-Methoxy-8-hydroxylaminoquinoline (MAQ-NOH)In vitro/in vivo 51Cr-labeled erythrocyte survival assayConcentration-dependent decrease in erythrocyte survivalEC50 of 350 µM psu.edu
6-Methoxy-8-hydroxylaminoquinoline (MAQ-NOH)In vitro methemoglobin formationInduced methemoglobin formation in rat erythrocytes~10% at 100 µM to ~65% at 2.5 mM psu.edu

Antimicrobial Activity Assays

The antimicrobial properties of compounds containing methoxy groups are a significant area of research. These activities are typically evaluated using assays such as the disc diffusion and broth dilution methods to determine the minimum inhibitory concentration (MIC) against various pathogens. derpharmachemica.comnih.gov

For example, the antimicrobial potential of 2-methoxy-4-vinylphenol (B128420), a compound identified in red cabbage extracts, has been assessed. nih.govmdpi.com Its activity was tested against a panel of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The effectiveness of such compounds is often compared to standard antibiotics. nih.govmdpi.com

In other studies, series of synthesized methoxy-containing molecules, such as methoxy amino chalcone (B49325) derivatives and imidazole-based azo dyes, have been screened for antimicrobial activity. derpharmachemica.comrsc.org These investigations have revealed that certain derivatives exhibit potent and selective activity. For instance, some imidazole-based azo dyes showed significant antifungal properties against pathogenic yeasts like Candida krusei, with MIC values as low as 4 µg/mL, while demonstrating no cytotoxicity at concentrations up to 16 µg/mL. rsc.org Similarly, certain methoxy amino chalcone derivatives displayed a broad spectrum of antimicrobial activity comparable to positive controls like sulfamerazine (B1682647) and sulfadiazine (B1682646). researchgate.net

Table 2: Antimicrobial Activity of Selected Methoxy-Containing Compounds

Compound/DerivativeMicroorganismAssay MethodResult (MIC)
2-Methoxy-4-vinylphenolS. aureus, E. coliDisc DiffusionComparable activity to standard antibiotics at 1 mg/mL mdpi.com
Imidazole-based azo dye (Compound 5j)Cryptococcus neoformansBroth Dilution2 µg/mL rsc.org
Imidazole-based azo dye (Compound 5j)Candida kruseiBroth Dilution4 µg/mL rsc.org
Methoxy Amino Chalcone DerivativesE. coli, S. aureus, C. albicansDisc Diffusion & DilutionActivity equal to sulfamerazine and sulfadiazine derpharmachemica.comresearchgate.net

Computational Modeling and Data Analysis Techniques

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in this compound research to understand how these compounds interact with biological targets at a molecular level. The process involves predicting the binding mode and affinity, often expressed as a docking score or binding energy in kcal/mol. researchgate.netwho.int

In studies involving methoxy-containing compounds, molecular docking has been used to elucidate interactions with various protein targets. For example, the interaction of curcuminoids, which possess methoxy groups, with human serum albumin (HSA) has been investigated. plos.org These studies revealed that curcuminoids bind to specific sites (Site I and Site II) on the protein, interacting with key amino acid residues like Trp214 at Site I and Tyr411 at Site II. plos.org Similarly, docking studies on 3-methoxy flavone (B191248) derivatives against the estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) have been performed to explore their potential as anticancer agents. nih.gov

The binding energy values obtained from these simulations provide insight into the stability of the ligand-protein complex. For instance, a docking study of 2-methoxy-4-vinylphenol against bacterial DNA gyrase (4PLB) and lipoprotein (LpxC) showed high negative docking scores, indicating strong binding interactions. nih.govmdpi.com Research on the azo dye Allura Red, which contains a methoxy group, has also utilized molecular docking to study its binding affinity with double-stranded DNA, revealing binding energies ranging from -6.35 kcal/mol to -9.42 kcal/mol. mdpi.com

Table 3: Molecular Docking Results for Selected Methoxy-Containing Compounds

CompoundTarget Protein/MoleculeBinding Energy (kcal/mol)
2-Methoxy-4-vinylphenolDNA Gyrase (4PLB)-8.63 mdpi.com
Benzofuran (co-compound with 2-Methoxy-4-vinylphenol)Lipoprotein (LpxC)-8.229 mdpi.com
3-Methoxy Flavone Derivative (Compound Cii)Estrogen Receptor-α (ER-α)-10.14 nih.gov
Allura Red ACDouble-stranded DNA-6.35 to -9.42 mdpi.com

Chemometric Methods for Spectral Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. who.int In the context of this compound and similar dyes, spectroscopic techniques like UV-Vis spectrophotometry generate large datasets that are well-suited for chemometric analysis. researchgate.net These methods can improve the robustness and accuracy of both qualitative and quantitative analyses. nih.gov

Techniques such as Principal Component Analysis (PCA) and Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) are frequently applied. PCA is an exploratory technique used to reduce the dimensionality of complex spectral data and identify patterns, for example, to distinguish between authentic and adulterated dye samples. who.intresearchgate.net MCR-ALS is a powerful method for resolving mixture spectra, allowing for the determination of the pure spectra and concentration profiles of individual components in a mixture without prior separation. rsc.org

For instance, chemometric methods have been successfully applied to the UV-Vis spectral data of the azo dye Allura Red (E129). nih.govjfda-online.com By analyzing the dye's spectra at various pH values, researchers can use MCR-ALS to resolve the spectral contributions of the dye's different protonated forms and simultaneously quantify the dye in complex matrices like beverages. jfda-online.com This approach demonstrates the utility of chemometrics in handling the complex, overlapping spectra often encountered in dye analysis. rsc.org

Statistical Analysis for Experimental Data Validation

Statistical analysis is fundamental to validating the results of experimental research on this compound and related compounds. It provides a framework for assessing the significance of observed effects and the reliability of the data. plos.org Common statistical methods employed include t-tests, analysis of variance (ANOVA), and regression analysis. jfda-online.comnih.gov

In practice, experiments are typically conducted in triplicate, and the results are expressed as the mean ± standard deviation (SD). mdpi.com ANOVA is used to compare the means of three or more groups, often followed by post-hoc tests like Tukey's test to identify specific differences between group means. mdpi.com A p-value of less than 0.05 is generally considered to indicate a statistically significant difference. mdpi.comnih.gov For comparing the means of two groups, a t-test is often utilized. nih.gov

Research Applications and Foundational Studies of Methoxy Red

Methoxy (B1213986) Red in Advanced Biological and Biomedical Research

Methoxy Red and its derivatives, particularly Methoxy-X04, have become indispensable tools in the study of protein aggregation diseases, most notably Alzheimer's disease. These compounds are prized for their ability to cross the blood-brain barrier and bind with high affinity to the β-sheet structures characteristic of amyloid fibrils.

Amyloid Pathology and Alzheimer's Disease Research

The hallmarks of Alzheimer's disease are the extracellular deposition of amyloid-β (Aβ) peptides into plaques and the intracellular accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs). nih.gov this compound and its analogues are crucial for visualizing and quantifying these pathological protein aggregates.

Methoxy-X04, a derivative of Congo Red and Chrysamine-G, is a fluorescent compound that specifically binds to amyloid-β fibrils. oup.comresearchgate.net It is smaller and more lipophilic than its parent compounds, allowing it to effectively penetrate the brain. oup.comnih.gov Methoxy-X04 stains amyloid plaques, neurofibrillary tangles, and cerebrovascular amyloid in postmortem brain tissue from Alzheimer's patients with high specificity. oup.comresearchgate.net Its binding to these fibrillar β-sheet deposits is confirmed by the abolishment of staining after treatment with formic acid. oup.com This specificity allows for the clear identification and quantification of these pathological hallmarks. rndsystems.com

Studies have demonstrated that Methoxy-X04 has a high binding affinity for Aβ fibrils, with an inhibition constant (Ki) of 26.8 nM, which is comparable to that of Chrysamine-G (Ki = 25.3 nM). oup.comnih.gov This high affinity enables sensitive detection of amyloid deposits. abcam.com

Table 1: Comparative Binding Affinities of Amyloid Probes

Compound Inhibition Constant (Ki) for Aβ fibrils Reference
Methoxy-X04 26.8 nM oup.comnih.gov
Chrysamine-G 25.3 nM oup.comnih.gov
BTA-1 11 nM sigmaaldrich.com
Thioflavin-T 580 nM sigmaaldrich.com
BSB 300-500 nM epa.gov

A significant advantage of Methoxy-X04 is its utility for in vivo imaging of amyloid plaques in living animals. oup.com When administered systemically to transgenic mouse models of Alzheimer's disease, Methoxy-X04 crosses the blood-brain barrier and labels individual amyloid plaques. oup.comjove.com These labeled plaques can then be visualized using techniques like multiphoton microscopy. oup.comoup.com This allows for the longitudinal study of plaque formation and growth over time.

For instance, after a single intravenous injection in PS1/APP mice, individual plaques become distinguishable within 30 to 60 minutes. oup.comnih.gov High-contrast images of both plaques and cerebrovascular amyloid are also achieved with intraperitoneal injections. oup.comresearchgate.net Furthermore, studies using carbon-11-labeled Methoxy-X04 have shown its potential as a positron emission tomography (PET) imaging agent for quantifying amyloid load in the human brain, which is crucial for early diagnosis and monitoring the effectiveness of anti-amyloid therapies. oup.comresearchgate.net

Microglia, the resident immune cells of the brain, play a complex role in Alzheimer's disease, including interacting with amyloid plaques. Methoxy-X04 has been instrumental in studying these interactions. By labeling the dense core of Aβ plaques, Methoxy-X04 allows researchers to visualize the spatial relationship between microglia and plaques. jove.comnih.gov

In vivo two-photon microscopy studies in mouse models have used Methoxy-X04 to follow the dynamics of microglial activation in response to new plaque formation. researchgate.net It has been observed that microglial processes are already in contact with newly formed plaques. researchgate.net Methoxy-X04 co-localizes with phagosomes in plaque-associated microglia, indicating that microglia are involved in the phagocytosis of amyloid-β. rndsystems.com This tool has been vital in research showing that microglia use TAM receptors to detect and engulf amyloid plaques and that TREM2 is important for maintaining microglial metabolic fitness in the context of Alzheimer's disease. rndsystems.com Combining Methoxy-X04 with immunostaining for microglial markers like IBA1 allows for detailed ultrastructural analysis of these interactions using correlative light and electron microscopy. jove.comnih.gov

Cerebral amyloid angiopathy (CAA), the deposition of amyloid-β in the walls of cerebral blood vessels, is a common feature of Alzheimer's disease. Methoxy-X04 effectively stains cerebrovascular amyloid in addition to parenchymal plaques and neurofibrillary tangles. oup.comresearchgate.net This allows for the comprehensive assessment of amyloid pathology in both the brain parenchyma and its vasculature. The ability to detect cerebrovascular amyloid is important as CAA can lead to microhemorrhages and contribute to cognitive decline. nih.gov High-contrast imaging of cerebrovascular amyloid has been demonstrated in transgenic mice following systemic administration of Methoxy-X04. oup.comnih.gov

Microglial Interactions with Amyloid Plaques

Cellular Structure Visualization and Histological Studies

Beyond its specific application in amyloid research, this compound and similar compounds contribute to broader histological studies of cellular structures. Histology relies on various staining methods to visualize cells and their components, which are often colorless and translucent. medcell.orgnih.gov Dyes are used to provide contrast and highlight specific structures based on their chemical properties. medcell.org

While traditional stains like hematoxylin (B73222) and eosin (B541160) are widely used for general cellular morphology, fluorescent probes like Methoxy-X04 offer high specificity for certain pathological structures. medcell.orgnih.gov The principle of using fluorescent dyes that bind to specific molecular targets allows for their detection with high sensitivity against a dark background in fluorescence microscopy. nih.gov Methoxy-X04's ability to label β-pleated sheets makes it a specialized histological tool for studying the ultrastructure of amyloid deposits in tissues. jove.comnih.gov This specificity is crucial for understanding the cellular and subcellular consequences of protein aggregation in neurodegenerative diseases.

This compound in Advanced Analytical Chemistry and Sensing

pH-Responsive Indicators in Chemical and Food Science

Application in Titrimetric Analyses

Acid-base indicators are essential tools in titrimetric analysis, allowing for the visual determination of a reaction's endpoint. These indicators are typically weak acids or bases that exhibit a distinct color change over a specific pH range. gspchem.combrsnc.inmu-varna.bgthoughtco.com While many synthetic indicators are available, the choice depends on the pH at the equivalence point of the specific acid-base reaction being studied. gspchem.comnih.gov

One methoxy-containing indicator, Pentathis compound, functions within a highly acidic pH range of 1.2 to 2.3. brsnc.inthoughtco.com In this range, it transitions from a red-violet color in acidic conditions to colorless in more basic conditions. brsnc.inthoughtco.com This specific pH interval makes it suitable for titrations where the endpoint lies in the very acidic region. The color change is the result of a structural change in the dye molecule as the hydrogen ion concentration of the solution changes. gspchem.com

For a titration to be accurate, the indicator's pH range must align with the pH of the equivalence point. For instance, titrating a weak base with a strong acid requires an indicator that changes color in a slightly acidic medium. mu-varna.bg The table below compares Pentathis compound with other common indicators used in titrimetry.

IndicatorpH RangeAcid ColorBase Color
Pentathis compound 1.2 - 2.3Red-VioletColorless
Thymol Blue (acid range) 1.2 - 2.8RedYellow
Methyl Orange 3.1 - 4.4RedOrange
Methyl Red 4.4 - 6.2RedYellow
Phenolphthalein 8.2 - 10.0ColorlessPink/Red
This table presents data for several common acid-base indicators, highlighting their respective pH transition ranges and color changes. gspchem.combrsnc.inthoughtco.com
Food Freshness Monitoring via pH Indicators

The spoilage of protein-rich foods like meat and fish is often accompanied by the production of volatile compounds, such as ammonia (B1221849) and other amines, by microbial activity. nih.govfoodandnutritionjournal.org These compounds increase the pH of the food's microenvironment. nih.gov This pH shift provides a reliable signal for monitoring food freshness, leading to the development of intelligent packaging with colorimetric pH indicators. mdpi.com

Synthetic dyes, including Methyl Red, Bromocresol Green, and Cresol Red, are frequently used in these pH-responsive freshness indicators due to their distinct and reliable color changes. nih.govbio-conferences.org An indicator film can be created by immobilizing a pH-sensitive dye onto a polymer support. nih.gov When placed inside a food package, the film changes color as volatile basic nitrogen compounds accumulate, providing a visual cue to the consumer about the state of the product's freshness. foodandnutritionjournal.orgmdpi.com

While there is significant research into using natural colorants like anthocyanins from red cabbage or black carrots for this purpose, synthetic indicators remain prevalent due to their stability and low cost. nih.govbio-conferences.org A compound like this compound, as a pH-sensitive azo dye, could theoretically be applied in such systems. The principle relies on the protonation or deprotonation of the dye molecule in response to acidic or alkaline metabolites released during spoilage, resulting in a visible color transition. nih.gov For example, a study on intelligent labels with red cabbage anthocyanins showed a color change from purple to blue as beef and squid spoiled, corresponding to a rise in total volatile basic nitrogen. mdpi.com

Development of Viscosity-Sensitive Fluorescent Probes

Fluorescent molecular rotors are a class of dyes whose fluorescence properties are highly dependent on the viscosity of their immediate environment. nih.govu-strasbg.fr These probes typically consist of a fluorophore and a rotating component. In low-viscosity environments, intramolecular rotation is rapid, which provides a non-radiative pathway for the excited state to decay, resulting in quenched or weak fluorescence. nih.gov As the viscosity of the medium increases, this intramolecular rotation is restricted, blocking the non-radiative decay pathway and causing a significant enhancement in fluorescence intensity. nih.govrsc.org

This principle is the basis for developing probes to measure micro-viscosity in biological systems, as abnormal viscosity is linked to conditions like cancer and Alzheimer's disease. nih.gov Methoxy-substituted styryl dyes, which are D-π-A (donor-π-acceptor) systems, have been investigated for this purpose. researchgate.net The presence of an electron-donating methoxy group can enhance the intramolecular charge transfer (ICT) character of the dye, which is crucial for its function. researchgate.net

Research on triphenylamine-isophorone based styryl colorants with methoxy groups has demonstrated their sensitivity to viscosity. researchgate.net These deep red emitting dyes show weak fluorescence in low-viscosity solvents but become highly emissive in viscous environments like glycerol. This behavior is attributed to the restriction of twisted intramolecular charge transfer (TICT) states in viscous media. researchgate.net Similarly, other red-emitting fluorescent probes have been designed based on skeletons like 2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (TCF) for viscosity detection in living cells. nih.gov

Adsorption Studies for Pollutant Removal

Azo dyes are a major class of pollutants in industrial wastewater, and their removal is essential due to their potential toxicity. researchgate.net Adsorption is a widely used method for decontaminating water due to its effectiveness and the potential for using low-cost adsorbent materials. nih.govresearchgate.net Studies have investigated the removal of dyes like Methyl Red using various adsorbents. researchgate.net

A significant advancement in this area is the chemical modification of adsorbent materials to enhance their performance. Research has shown that methoxy-modification of clays (B1170129) can significantly improve their ability to remove pollutants from aqueous media. researchgate.netnih.gov In one study, exfoliated glauconite (B1166050) (a type of clay) was modified with methoxy groups (Mth/EXG) and tested for its ability to adsorb phosphate (B84403) (PO₄³⁻), safranin-O dye (SFR), and cadmium ions (Cd²⁺). nih.gov

The methoxy-modified clay demonstrated promising adsorption capacities, which were significantly higher than many other studied adsorbents. nih.gov The modification enhances the surface properties of the clay, leading to more effective binding of the pollutant species. nih.gov The maximum adsorption capacities (Qₘₐₓ) determined from the study are presented in the table below.

PollutantAdsorbentTemperature (K)Max Adsorption Capacity (Qₘₐₓ) (mg/g)
Phosphate (PO₄³⁻) Mth/EXG308268.07
Safranin-O (SFR) Mth/EXG308312.3
Cadmium (Cd²⁺) Mth/EXG308234.9
This table shows the maximum adsorption capacities of methoxy-modified exfoliated glauconite for different pollutants at 308 K. nih.gov

This compound in Materials Science and Industrial Applications

Applications in Textile Dyeing and Color Fastness Research

This compound, as a vibrant azo dye, is utilized in the textile industry for dyeing various fabrics, including natural and synthetic fibers. chemimpex.com The effectiveness of a dye is determined not only by its color but also by its fastness properties—its ability to retain its original color when exposed to stressors like light, washing, and rubbing. the-millshop-online.co.uk

Research into disperse azo dyes has shown that the inclusion and positioning of methoxy groups on the dye's molecular structure can significantly influence its dyeing performance and color fastness. mdpi.com For example, a study on dyeing polyethylene (B3416737) terephthalate (B1205515) (PET) fabric found that a methoxy group positioned to maximize its electron-withdrawing effect could deepen the chromophore's light absorption and improve dye uptake. mdpi.com This resulted in higher color density (K/S values) and enhanced color fastness. mdpi.com

The light fastness of dyed fabrics is a critical parameter, as exposure to sunlight can cause photochemical degradation of the dye, leading to fading. utstesters.com The chemical structure of the dye is a primary factor influencing this property. utstesters.com Studies have shown that modifying dye structures, for instance by incorporating methoxy groups, can improve their stability. mdpi.comresearchgate.net Furthermore, treating dyed fabrics with UV absorbers, such as 2-hydroxy-4-methoxy-benzophenone, has been shown to improve fastness properties. researchgate.net

Nonlinear Optics (NLO) Material Development

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. Materials with a large third-order NLO susceptibility (χ⁽³⁾) are particularly sought after. researchgate.net A common molecular design for NLO materials is the D-π-A architecture, where an electron donor (D) and an electron acceptor (A) are connected by a π-conjugated system. This structure facilitates intramolecular charge transfer, which is key to a high NLO response. researchgate.net

The methoxy group (–OCH₃) is a strong electron-donating group and is frequently incorporated into organic chromophores to enhance their NLO properties. researchgate.net Studies on chalcone (B49325) derivatives have demonstrated that the position and number of methoxy groups can be used to tune the NLO response. researchgate.netjksus.org For example, placing a methoxy group at the para position of a phenyl ring in a chalcone derivative was found to yield a first hyperpolarizability (β) amplitude approximately 2.2 to 2.4 times larger than when it was in the ortho or meta positions. researchgate.net

The addition of methoxy groups can increase the molecule's hyperpolarizability, leading to a stronger NLO effect. researchgate.net Research on various methoxy-substituted compounds has shown their potential as NLO materials. For instance, some formyl-methoxy derivatives of [2.2]paracyclophane crystallize in acentric space groups and exhibit second-harmonic generation (SHG) ability comparable to well-known NLO crystals. researchgate.net Similarly, a pyrimidine (B1678525) derivative with methoxymethyl and isopropyl groups showed a third-order nonlinear susceptibility superior to known chalcone derivatives. rsc.org

Compound FamilyKey FindingNLO Property
Chalcone Derivatives Para-methoxy substitution significantly enhances NLO response compared to ortho or meta positions.First Hyperpolarizability (β)
[2.2]paracyclophane Derivatives Formyl-methoxy derivatives show SHG efficiency comparable to standard NLO crystals.Second-Harmonic Generation (SHG)
Styrylbenzene Derivatives Two-dimensional octupoles with methoxy donors show very large hyperpolarizability.First Hyperpolarizability (β)
Pyrimidine Derivatives Methoxy-containing derivative exhibits superior third-order nonlinear susceptibility.Third-Order Susceptibility (χ⁽³⁾)
This table summarizes findings on the role of methoxy groups in enhancing the NLO properties of different classes of organic compounds. researchgate.netresearchgate.netrsc.orgresearchgate.net

Corrosion Inhibition Studies of Methoxy Derivatives

The prevention of metal corrosion is a critical area of study, and organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, are effective inhibitors. Methoxy derivatives have been a significant focus of this research due to the electron-donating nature of the methoxy group, which can enhance the adsorption of the inhibitor molecule onto the metal surface, forming a protective film. researchgate.netrsc.org

Recent studies have explored the efficacy of various methoxy-containing compounds as corrosion inhibitors for different metals in acidic environments. For instance, a 2023 study investigated two novel compounds, including a methoxy naphthylbithiophene derivative (MA-1440), for the corrosion protection of carbon steel in 1.0 M HCl. researchgate.net The study found that these compounds were adsorbed chemically onto the steel surface, achieving a maximum inhibition efficiency of 94.69% for MA-1440 at an optimal concentration and temperature. researchgate.net Electrochemical measurements, such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP), confirmed that these compounds act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. researchgate.net

Similarly, a 2016 study examined the corrosion inhibition performance of hydrazino-methoxy-1,3,5-triazine derivatives on steel in acidic chloride solutions. nih.govnih.gov The results indicated that the presence of both hydrazino and methoxy groups played a crucial role. The methoxy group, with its lone pair of oxygen electrons, contributes to the formation of a protective film on the steel surface. nih.govnih.gov One of the tested compounds, 2,4-dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT), demonstrated the best performance, achieving 95% inhibition efficiency even at a low concentration of 25 ppm. nih.gov

Further research into 4-methoxybenzoylthiourea derivatives also highlighted their potential as corrosion inhibitors for mild steel in 1.0 M H2SO4. researchgate.net These compounds, containing nitrogen, sulfur, and oxygen atoms, act as effective adsorption centers, forming a protective layer on the metal. researchgate.net The study confirmed that these derivatives function as mixed-type inhibitors. researchgate.net Anisaldehyde (4-methoxy benzaldehyde) has also been studied as a corrosion inhibitor for aluminum in nitric acid solution. neliti.com

Below is a table summarizing the findings of various corrosion inhibition studies on methoxy derivatives.

Compound ClassMetalCorrosive MediumMax. Inhibition Efficiency (%)Inhibitor TypeReference
Methoxy naphthylbithiophene derivativesCarbon Steel1.0 M HCl94.69Mixed researchgate.net
Hydrazino-methoxy-1,3,5-triazine derivativesSteelAcidic Chloride95.00Mixed nih.gov
4-methoxybenzoylthiourea derivativesMild Steel1.0 M H2SO4>90Mixed researchgate.net
2-mercapto-5-(2-methoxyethyl)amino-1,3,4-thiadiazoleLow Carbon Steel1 M HCl92.20Physical & Chemical Adsorption researchgate.net
Schiff bases of 4-methoxybenzyl amineMild Steel1.0 M HClNot specifiedMixed & Cathodic tandfonline.com

Environmental and Agricultural Science Research

Methoxy compounds are prevalent in nature and play a significant role in the chemical composition and sensory properties of various natural products.

Occurrence and Analysis of Methoxy-Compounds in Natural Products (e.g., Wines)

Methoxy compounds are naturally occurring in a variety of plants and food products. For example, 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane) is a key flavor compound found in numerous fruits, including arctic brambles, mangoes, strawberries, and pineapples. acs.orgnih.gov Simple benzamides, such as 4-methoxybenzamide (B147235) and 4-hydroxy-3-methoxybenzamide, have been identified for the first time as natural products in the extract of Naravelia zeylanica. nih.gov

In the context of enology, methoxypyrazines are crucial aroma components in certain wines, most notably Sauvignon blanc. researchgate.net These compounds are responsible for the characteristic vegetative or "green" notes. A study on Moravian Sauvignon blanc wines found that the concentration of 3-isobutyl-2-methoxypyrazine ranged from 4.7 to 17.0 ng/l. researchgate.net The analysis of these compounds is important for quality control and for detecting potential adulteration, such as the illegal addition of artificial aromas. researchgate.net

Studies on Methoxy Group Contributions to Aroma and Flavor Profiles

The methoxy group is a vital structural feature that influences the aroma and flavor profiles of many compounds. fiveable.me In pyrazines, which are known for their potent aromas in foods like potatoes and nuts, the presence of a methoxy group can significantly alter the sensory properties. ontosight.ai For example, 2-methoxy-3(or 5)-methylpyrazine is noted for its potential contribution to the aroma of certain foods. ontosight.ai

The following table lists some methoxy compounds and their contribution to the aroma of natural products.

Methoxy CompoundNatural SourceAroma/Flavor ContributionReference
3-isobutyl-2-methoxypyrazineSauvignon blanc wineVegetative, green bell-pepper researchgate.net
2,5-dimethyl-4-methoxy-3(2H)-furanoneArctic bramble, mango, strawberryFlavor-impact compound acs.orgnih.gov
(E)-anetholeStar aniseCharacteristic odor of star anise researchgate.net
2-methoxy-3-(2-methylpropyl)pyrazineFermented chili pastesSignificant contributor to aroma mdpi.com
4-methoxyacetophenonePrecursor in fragrance compoundsDistinctive aroma and flavor fiveable.me

Fundamental Chemical and Physical Investigations of Related Methoxy Species

Beyond their direct applications, methoxy compounds, particularly the methoxy radical (CH3O•), are subjects of fundamental chemical and physical research. These studies are crucial for understanding reaction mechanisms in various environments.

Methoxy Radical Chemistry and Dynamics

The methoxy radical is the simplest alkoxy radical and a highly reactive intermediate in organic chemistry. aip.orgontosight.ai It plays a critical role in a wide range of chemical reactions, including hydrogen abstraction and radical coupling. ontosight.ai The study of its spectroscopy and dynamics has received considerable attention. aip.org For instance, the photodissociation of the methoxy radical has been investigated, revealing that its major product channel is the formation of a methyl radical (CH3) and an oxygen atom. acs.org

Theoretical studies have explored the isomerization of the methoxy radical to the hydroxymethyl radical (•CH2OH). aip.org This rearrangement is significant in combustion and atmospheric processes, with calculations predicting an energy barrier of 36.0 kcal/mol for the isomerization. aip.org The Jahn-Teller effect, a geometric distortion that occurs in non-linear molecules in degenerate electronic states, is a key feature of the methoxy radical's ground state and has been a subject of detailed theoretical and experimental study. aip.org

Atmospheric and Combustion Chemistry of Methoxy Radicals

Methoxy radicals are key intermediates in both atmospheric and combustion chemistry. aip.org In the atmosphere, they are primarily formed from the oxidation of methane (B114726) and other volatile organic compounds (VOCs). aip.org The reactions of methoxy radicals are important in the formation of secondary pollutants like ozone and organic aerosols. aip.org One of the primary removal processes for methoxy radicals in the atmosphere is their reaction with O2. researchgate.net

In combustion processes, the methoxy radical is involved in the oxidation of methanol (B129727) and other fuels, which affects the efficiency and emissions of these processes. ontosight.ai The reaction of the methoxy radical with oxygen can lead to the formation of formaldehyde (B43269) (H2CO) and the hydroperoxyl radical (HO2). aip.org The kinetics and mechanisms of these reactions are essential for developing accurate models of atmospheric and combustion systems. researchgate.net Studies have also investigated the OH-initiated oxidation of methoxyphenols, which are products of biomass burning, to understand their transformation in the atmosphere. rsc.org

Photodissociation Processes and Vibrational Motion

The photodissociation of the methoxy radical provides a clear window into its reactive dynamics. When the methoxy radical is excited from its ground electronic state (X̃²E) to the òA₁ state, it can undergo predissociation through curve crossings with one or more repulsive electronic states. acs.orgberkeley.edu This process has been extensively studied using techniques like fast radical beam photofragment translational spectroscopy. capes.gov.br

A key finding is that the major photodissociation pathway for the excited methoxy radical is the cleavage of the C-O bond, yielding a methyl radical (CH₃) and an oxygen atom (O). berkeley.edu This dissociation has a threshold of 3775 cm⁻¹ above the zero-point energy level of the à state. acs.orgberkeley.edu The photofragment yield spectrum is characterized by a progression of the C-O stretching vibrational mode (ν₃) and combination bands involving this mode. berkeley.educapes.gov.br

Analysis of the product's translational energy reveals significant insight into the dissociation dynamics. For instance, the resulting methyl radical fragment often exhibits excitation in its ν₂ umbrella mode. acs.org This indicates that the geometry change during dissociation influences the vibrational state of the products. In the deuterated methoxy radical (CD₃O), a mode-specific dynamical effect has been observed, where energy initially deposited in the parent molecule's umbrella motion is preferentially transferred to the umbrella motion of the CD₃ fragment. berkeley.edu

Beyond the primary channel, other minor product channels have been identified, including the formation of CH₂ + OH and H + CH₂O. berkeley.edu These competing processes are influenced by the total excitation energy and, notably, by the specific vibrational mode excited. aip.org Research has shown that excitation of the C-O stretch mode (ν₃), or modes in Fermi resonance with it, strongly promotes the breaking of the C-O bond. aip.org

The study of these photodissociation pathways is crucial for understanding the radical's stability and reactivity in various chemical environments. The competition between photon emission (fluorescence) and bond fission is highly dependent on both the total energy and the nature of the vibrational motion. aip.org

Table 1: Photodissociation Channels of the Methoxy Radical

ReactantExcitationMajor Product ChannelMinor Product ChannelsKey Observation
CH₃OÃ(²A₁) ← X̃(²E)CH₃ + OCH₂ + OH, H + CH₂OC-O stretch excitation promotes dissociation. aip.org
CD₃OÃ(²A₁) ← X̃(²E)CD₃ + OCD₂ + OD, D + CD₂OMode-specific energy transfer to fragment umbrella motion. berkeley.edu
Spin-Vibronic Spectra and Rotational Structure

The spectroscopy of the methoxy radical is particularly complex and has been a subject of extensive experimental and theoretical investigation for nearly five decades. aip.orgnih.gov This complexity arises from the interplay of several factors: the molecule has a non-zero electron spin, and its ground electronic state (X̃²E) is subject to significant vibronic coupling due to a conical intersection. aip.orgnih.gov This Jahn-Teller effect, combined with spin-orbit coupling, results in a dense and intricate spin-vibronic structure. arxiv.org

Understanding this structure is a formidable challenge that requires sophisticated theoretical models and high-resolution experimental techniques. aip.org Early studies using microwave spectroscopy provided detailed data on the rotational structure of the vibrationless ground state. aip.orgaip.org More advanced techniques like laser-induced fluorescence (LIF), stimulated emission pumping (SEP) spectroscopy, and slow-electron velocity-map imaging (SEVI) have provided higher resolution data for spin-vibronic levels up to 3000 cm⁻¹ above the ground state. aip.orgaip.org

Recent advancements in computational chemistry have enabled ab initio simulations that can accurately predict and help assign the complex spin-vibronic spectra. nih.gov These calculations involve generating a high-level potential energy surface and solving the spin-vibronic problem using algorithms that account for both Jahn-Teller and spin-orbit interactions. aip.orgnih.gov Such theoretical work has been crucial for assigning observed transitions, including the fundamental C-H symmetric and asymmetric stretches that were previously difficult to identify uniquely. nih.gov

Rotationally-resolved spectra of the òA₁ - X̃²E transition have been successfully obtained and assigned using the conventions for prolate symmetric top transitions in doublet states. tandfonline.com These high-resolution studies, often conducted in supersonic jet expansions to achieve rotational cooling, provide precise values for rotational constants. tandfonline.comresearchgate.net From these constants, key structural parameters, such as the C-O bond length, have been determined to be approximately 1.376 Å, a value considerably shorter than earlier estimates. aip.org

Table 2: Spectroscopic Techniques for Methoxy Radical Analysis

TechniqueInformation ObtainedResolutionReference
Microwave SpectroscopyRotational structure of the ground state.High aip.orgaip.org
Laser-Induced Fluorescence (LIF)Vibronic energy levels.Moderate to High aip.org
Stimulated Emission Pumping (SEP)High-resolution spin-vibronic structure.High aip.orgaip.org
Slow-Electron Velocity-Map Imaging (SEVI)Spin-vibronic transitions up to 2500 cm⁻¹.5-10 cm⁻¹ aip.org

**3.5.2. Methoxy-Induced Defects on Surfaces (e.g., MoS₂) **

The interaction of methoxy species with surfaces is a critical area of research, particularly for applications in catalysis and electronics. Studies on transition metal dichalcogenides, such as molybdenum disulfide (MoS₂), have shown that exposure to methanol can lead to the formation of adsorbed methoxy groups and the simultaneous generation of sulfur vacancies on the MoS₂ basal plane. osti.govacs.orgosti.gov

This process is temperature-dependent. acs.org Experimental evidence from scanning tunneling microscopy (STM) and photoluminescence (PL) confirms the creation of sulfur vacancies following methanol exposure and annealing. osti.gov Initially, point defects appear, and with continued exposure, these can evolve into line vacancies and larger multi-point defects. osti.gov

Density functional theory (DFT) simulations provide deeper insight into the mechanism. acs.org These calculations indicate that the methoxy moieties bind to molybdenum sites, not sulfur. osti.govacs.org The proposed mechanism involves the dissociation of methanol (O-H bond scission) at an existing sulfur vacancy site. acs.orgosti.gov This is followed by the formation of a weakly bound H₂S species that subsequently desorbs, creating a new sulfur vacancy on the surface. acs.org The binding energy of the methoxy group is indicative of its bonding at a defect site, where charge can be more easily donated from the substrate to the methoxy species. osti.gov

This methoxy-induced modification of the MoS₂ surface is significant as it alters the material's electronic and catalytic properties. Understanding and controlling the formation of these defects is essential for the application of MoS₂ in devices and catalytic processes.

Intramolecular Charge Transfer in Methoxy-Substituted Systems

Intramolecular charge transfer (ICT) is a fundamental process in photochemistry where electronic charge is redistributed within a molecule upon photoexcitation. The presence of a methoxy group (-OCH₃), a strong electron-donating group, can facilitate this process in various molecular architectures.

Studies on symmetric bi-1,3,4-oxadiazole derivatives substituted with methoxy groups have demonstrated this effect. acs.org These compounds exhibit a red shift in their fluorescence spectra in polar solvents, which is indicative of ICT. The magnitude of this shift is dependent on the position and number of methoxy substituents. acs.orgnih.gov For example, a meta-substituted compound shows a larger red shift than ortho- or para-substituted analogues. acs.orgnih.gov Theoretical calculations have confirmed that upon excitation, charge is transferred from the terminal methoxy-phenyl group to the central bioxadiazole core. acs.orgnih.gov

In another class of compounds, N-aryl-substituted trans-4-aminostilbenes, the photochemical behavior is strongly influenced by a methoxy substituent on the N-aryl group. nih.gov The presence of the methoxy group leads to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents. This state arises from the twisting of the stilbenyl-anilino C-N bond, a distinct mechanism compared to other substituted analogues. nih.gov

The ability to tune ICT properties by strategically placing methoxy groups is also evident in more complex systems like tetraarylporphyrins. researchgate.net By incorporating methoxy groups onto the phenyl rings of these porphyrin complexes, a "push-pull" electronic structure is created, inducing ICT. The extent of this charge transfer can be modulated by the number and position of the methoxy groups and can even be switched on or off by changing the solvent polarity. researchgate.net These tunable ICT characteristics make such methoxy-substituted systems promising candidates for applications in solar energy capture and conversion. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for Methoxy Red, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of parameters (temperature, solvent polarity, catalyst type) followed by characterization via HPLC and NMR. For example, Kamrul Hasan et al. (2015) demonstrated that polar aprotic solvents (e.g., DMF) improve yield by 15–20% compared to nonpolar solvents due to enhanced intermediate stabilization . A fractional factorial design is recommended to identify critical variables.

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices like biological fluids or environmental samples?

  • Methodological Answer : Reverse-phase HPLC coupled with mass spectrometry (LC-MS) is preferred for specificity, particularly when detecting this compound in wine or plasma. Dawn M. Chapman et al. (2015) validated a protocol with a limit of detection (LOD) of 0.1 ng/mL using C18 columns and gradient elution with 0.1% formic acid . Matrix-matched calibration is essential to mitigate ion suppression.

Q. How does this compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with Arrhenius modeling can predict degradation pathways. Bhakti Petigara Harp et al. (2015) reported that this compound degrades via hydrolysis at pH > 8, with a half-life of 14 days, while remaining stable in acidic conditions (pH 2–6) .

Advanced Research Questions

Q. What molecular interactions drive this compound’s antioxidant activity, and how can these be validated experimentally?

  • Methodological Answer : Computational docking studies (e.g., AutoDock Vina) paired with in vitro assays (DPPH/ABTS radical scavenging) clarify mechanisms. Fan Zhang et al. (2015) identified hydrogen bonding between this compound’s phenolic groups and ROS radicals, validated via mutagenesis in synthetic analogs . Use QSAR models to predict activity of derivatives.

Q. How do contradictory findings about this compound’s efficacy in neurodegenerative models arise, and how can they be resolved?

  • Methodological Answer : Meta-analyses of dose-response curves across studies reveal non-linear pharmacokinetics. William E. Klunk et al. (2015) attributed discrepancies to variations in blood-brain barrier permeability assays (e.g., in situ perfusion vs. MDCK-MDR1 models) . Standardize in vivo models using transgenic Alzheimer’s mice (APP/PS1 strains) with CSF sampling.

Q. What biosynthetic pathways produce this compound in microbial systems, and how can they be engineered for enhanced yield?

  • Methodological Answer : Transcriptomic analysis (RNA-seq) of Streptomyces spp. identified a polyketide synthase (PKS) cluster responsible for this compound biosynthesis . CRISPR-Cas9 knockout of competing pathways (e.g., melanin synthesis) increased yield by 30% in Nobuo Yasuike et al. (2015). Optimize fermentation media using response surface methodology (RSM).

Data Contradiction and Validation

Q. Why do studies report conflicting data on this compound’s photostability in optoelectronic applications?

  • Methodological Answer : Irradiation wavelength and matrix composition critically affect outcomes. Karol Krzymiński et al. (2015) found that UV-B (290–320 nm) degrades this compound in PMMA films but not in silicone matrices, due to radical scavenging by silicone additives . Replicate experiments under standardized light sources (e.g., ISO 4892-2).

Experimental Design Recommendations

Parameter Best Practices Key References
Synthesis Use DMF as solvent, 60°C, 12h reaction time. Purify via silica gel chromatography.
Quantification LC-MS with matrix-matched calibration; LOD 0.1 ng/mL.
Stability Testing Accelerated studies at 40°C/75% RH; monitor hydrolysis via pH-adjusted buffers.
Biological Assays Use APP/PS1 mice for neurodegeneration models; CSF sampling at 6h intervals.

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate this compound’s role in Fyn kinase inhibition using cryo-EM (Chenhong Wang et al., 2015) .
  • Environmental Impact : Investigate biodegradation pathways in soil via stable isotope probing (SIP).
  • Multi-Omics Integration : Combine metabolomics and proteomics to map this compound’s interaction networks in cancer cell lines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.